2-(3-Cyanophenyl)-5-fluorobenzoic acid, 95%
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Overview
Description
2-(3-Cyanophenyl)-5-fluorobenzoic acid (hereafter referred to as 5-FBA) is an organic compound with the chemical formula C10H6FNO2. It is a colorless solid, soluble in organic solvents, and has a melting point of 97-99°C. 5-FBA is a versatile chemical reagent that is widely used in organic synthesis, biochemistry, and pharmacology. It has been used in the synthesis of a variety of molecules, including fluorescent dyes, biological probes, and drugs.
Scientific Research Applications
5-FBA has a variety of uses in scientific research. It has been used in the synthesis of fluorescent dyes and biological probes, as well as in the synthesis of drugs and other pharmaceuticals. It has also been used in the synthesis of compounds for use in molecular biology, biochemistry, and pharmacology. Additionally, 5-FBA has been used in the synthesis of drugs for the treatment of cancer, diabetes, and other diseases.
Mechanism of Action
5-FBA acts as a nucleophilic reagent, meaning it is able to react with other molecules in order to form new compounds. The reaction of 5-FBA with other molecules typically involves the formation of a covalent bond between the 5-FBA molecule and the other molecule. This covalent bond is formed when the electron-rich 5-FBA molecule donates electrons to the other molecule, forming a new covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FBA are largely unknown. However, it has been suggested that 5-FBA may have antioxidant and anti-inflammatory effects. Additionally, 5-FBA has been found to inhibit the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-FBA in lab experiments is its versatility. It can be used to synthesize a wide range of compounds, including fluorescent dyes, biological probes, and drugs. Additionally, 5-FBA is relatively easy to work with and is inexpensive. However, 5-FBA is toxic and should be handled with care. Additionally, the reaction of 5-FBA with other molecules is relatively slow, so it may not be suitable for some applications.
Future Directions
There are a number of potential future directions for research involving 5-FBA. These include further research into its biochemical and physiological effects, as well as research into its potential therapeutic applications. Additionally, further research into the synthesis of compounds using 5-FBA could lead to the development of new and improved drugs and other compounds. Finally, research into the use of 5-FBA in the synthesis of fluorescent dyes and biological probes could lead to the development of new and improved imaging and detection techniques.
Synthesis Methods
5-FBA is synthesized from the reaction of 3-cyanophenol and 5-fluorobenzoic acid in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
2-(3-cyanophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQOSHFWRXYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681136 |
Source
|
Record name | 3'-Cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1183275-64-0 |
Source
|
Record name | 3'-Cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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